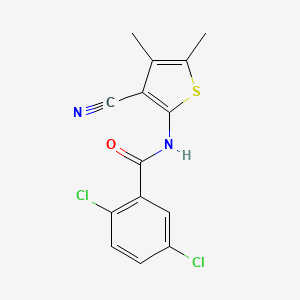
2,5-dichloro-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dichloro and cyano groups, as well as a thienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The thienyl ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the use of reagents such as sulfur and halogenating agents.
Coupling with Benzamide: The thienyl intermediate is then coupled with a benzamide derivative. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Introduction of Cyano and Dichloro Groups: The final step involves the introduction of cyano and dichloro groups onto the benzamide core. This can be achieved through nucleophilic substitution reactions using appropriate halogenating and cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted benzamides with various functional groups replacing the dichloro groups.
Applications De Recherche Scientifique
2,5-dichloro-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyano and dichloro groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dichloro-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide: Unique due to its specific substitution pattern and the presence of both cyano and dichloro groups.
2,5-dichloro-N-(3-cyano-2-thienyl)benzamide: Lacks the dimethyl substitution on the thienyl ring.
2,5-dichloro-N-(4,5-dimethyl-2-thienyl)benzamide: Lacks the cyano group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and dichloro groups, along with the dimethyl-substituted thienyl ring, distinguishes it from other similar compounds and contributes to its distinct properties and applications.
Propriétés
IUPAC Name |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c1-7-8(2)20-14(11(7)6-17)18-13(19)10-5-9(15)3-4-12(10)16/h3-5H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMLHKWNOKETBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
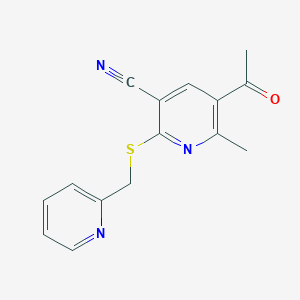
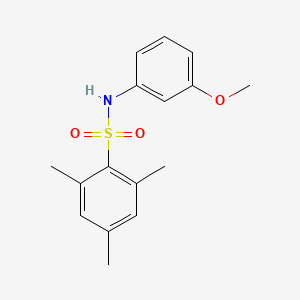
![methyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5827261.png)
![ETHYL 2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5827266.png)
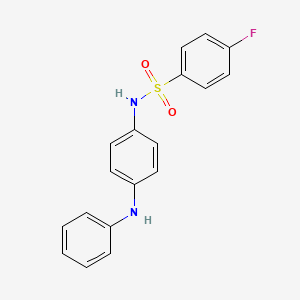
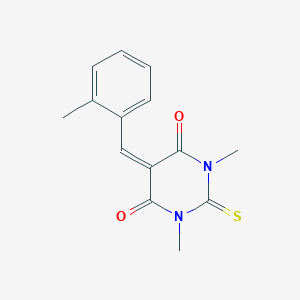

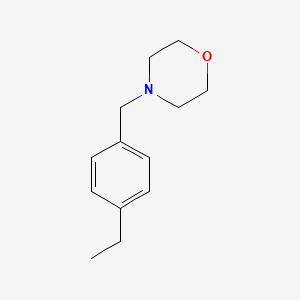
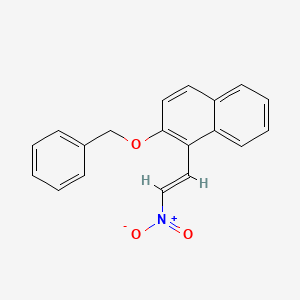
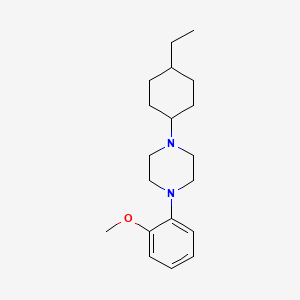
METHANONE](/img/structure/B5827303.png)
![2-[(3-methylbutyl)thio]-4,6-pyrimidinediol](/img/structure/B5827308.png)
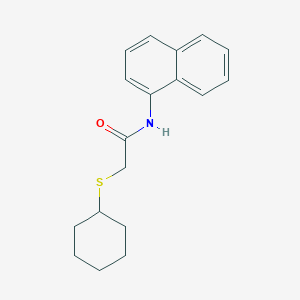
![2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5827335.png)
